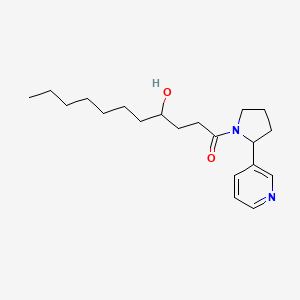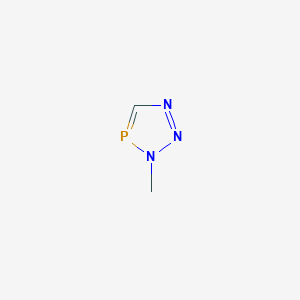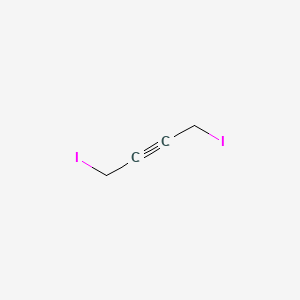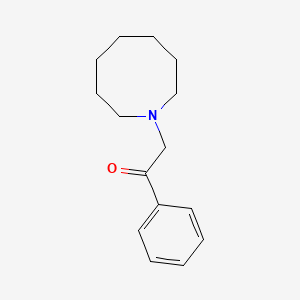![molecular formula C12H13NO3S B14307855 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate CAS No. 112515-24-9](/img/no-structure.png)
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate is a complex organic compound that features a thiazole ring, a phenyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate typically involves the formation of the thiazole ring followed by the introduction of the phenyl and acetate groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a hydroxymethyl group can be reacted with a thioamide in the presence of a suitable catalyst to form the thiazole ring. Subsequent esterification with acetic anhydride or acetyl chloride introduces the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[4-(Carboxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate.
Reduction: Formation of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl alcohol.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phenyl acetate group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl alcohol: Similar structure but lacks the acetate group.
2-[4-(Carboxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
Uniqueness
2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate is unique due to the combination of the thiazole ring, phenyl group, and acetate ester. This combination imparts specific chemical properties, such as reactivity and solubility, making it suitable for various applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
112515-24-9 |
|---|---|
Formule moléculaire |
C12H13NO3S |
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
[2-[4-(hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C12H13NO3S/c1-8(15)16-11-5-3-2-4-10(11)12-13-9(6-14)7-17-12/h2-5,9,14H,6-7H2,1H3 |
Clé InChI |
WDLPTTDFAGNNOM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C2=NC(CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








